3-甲酰-1H-吲哚-6-甲酸乙酯

描述

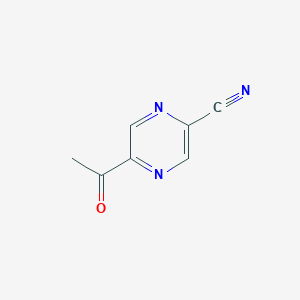

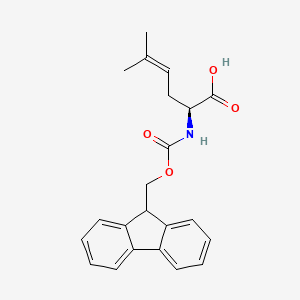

Ethyl 3-formyl-1H-indole-6-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties. The specific structure of ethyl 3-formyl-1H-indole-6-carboxylate suggests it may be useful as an intermediate in organic synthesis or as a building block for more complex molecules.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach involves the cyclization of 2-ethynylanilines followed by CO2 fixation to produce 3-carboxylated indoles, which could potentially be modified to synthesize ethyl 3-formyl-1H-indole-6-carboxylate . Another relevant method includes the transformation of ethyl indole-2-carboxylate through Friedel-Crafts acylation, which could introduce a formyl group at the appropriate position on the indole ring . Additionally, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates provides insights into the functionalization of the indole core, which could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered pyrrole ring. The substitution pattern on the indole core greatly influences the chemical reactivity and physical properties of these compounds. For instance, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate provides valuable information on the three-dimensional arrangement of atoms and potential intermolecular interactions .

Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions, including acylation, alkylation, and electrophilic substitution. The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate, for example, demonstrates the regioselectivity of acylation on the indole nucleus . The reactivity of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates with hydrazine hydrate and sodium hydroxide also illustrates the potential for chemical transformations leading to debenzoylation and decarboxylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the copolymerization of indole-6-carboxylic acid with 3,4-ethylenedioxythiophene results in materials with specific morphologies and potential applications in catalysis . The spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provide insights into the electronic structure and reactivity of indole derivatives . These studies contribute to a better understanding of the properties of ethyl 3-formyl-1H-indole-6-carboxylate and its potential applications.

科学研究应用

合成和中间体

3-甲酰-1H-吲哚-6-甲酸乙酯是有机化学领域中一种有价值的合成中间体。它已被用于各种取代的 1H-吲哚-2-甲酸乙酯的简便合成中。例如,4-、6-和 7-甲酰-1H-吲哚-2-甲酸乙酯是从相应的 2-乙氧羰基-1H-吲哚甲磺酸通过一系列反应制备的,包括磺甲基官能团转化为甲酰基、消除 SO2 以及随后的水解和氧化过程。这条途径突出了该化合物在甲酰化吲哚合成中的作用,这对于进一步的化学转化至关重要 (Pete、Szöllösy 和 Szokol,2006 年)。

类似地,使用 2-乙氧羰基-1H-吲哚-5-甲磺酸从 5-甲酰-1H-吲哚-2-甲酸乙酯合成 5-取代吲哚衍生物,证明了该化合物在构建复杂的吲哚骨架(这对于各种生物和药物应用至关重要)中的多功能性和效用 (Pete、Parlagh 和 Tőke,2003 年)。

反应机理和新方法

该化合物还有助于开发新的合成方法。例如,对吲哚肟醚环化形成 6,8-二甲氧基吡唑并[4,5,1-hi]吲哚-5-甲酸乙酯的研究探讨了这些复杂结构形成的机理,证明了该化合物在理解反应机理和促进具有显着药理学意义的吡唑并吲哚合成的作用 (Clayton、Black 和 Harper,2008 年)。

安全和危害

未来方向

作用机制

Target of Action

Ethyl 3-formyl-1H-indole-6-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes in the body . For example, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against certain viruses .

属性

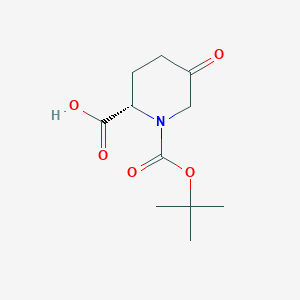

IUPAC Name |

ethyl 3-formyl-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-14)6-13-11(10)5-8/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSYTQBKMLZEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694813 | |

| Record name | Ethyl 3-formyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-formyl-1H-indole-6-carboxylate | |

CAS RN |

927181-97-3 | |

| Record name | Ethyl 3-formyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)